molecular formula C10H15N3O2S B7595490 N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide

N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide

Cat. No. B7595490
M. Wt: 241.31 g/mol
InChI Key: QKWWKZUJZRHGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide, also known as CP-31398, is a small molecule that has gained attention in the scientific community due to its potential as a cancer therapeutic agent. CP-31398 has been shown to have a unique mechanism of action that targets the p53 tumor suppressor pathway, which is frequently disrupted in cancer cells.

Mechanism of Action

N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide has a unique mechanism of action that targets the p53 tumor suppressor pathway. The p53 pathway is frequently disrupted in cancer cells, leading to uncontrolled cell growth and proliferation. N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide binds to the DNA-binding domain of p53, stabilizing the protein and restoring its function. This leads to the activation of downstream targets that induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to restoring p53 function, the compound has been shown to increase the expression of pro-apoptotic genes and decrease the expression of anti-apoptotic genes. N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide has also been shown to inhibit the growth and migration of cancer cells. In animal studies, N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide has been shown to inhibit tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide is its specificity for cancer cells. The compound has been shown to selectively induce apoptosis in cancer cells while leaving normal cells unaffected. This makes it a promising candidate for cancer therapy. However, N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are a number of future directions for research on N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide. One area of focus is the development of more stable and soluble analogs of N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide. Additionally, there is interest in combining N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide with other cancer therapies to enhance its efficacy. Finally, there is potential for the use of N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide in other diseases beyond cancer, such as neurodegenerative diseases.

Synthesis Methods

N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide was first synthesized by a group of researchers at the University of Maryland in 2002. The synthesis involves a four-step process starting with the reaction of 1,6-hexanediol with thiocarbonyldiimidazole to form the intermediate 1,6-hexanedithiocarbamate. The intermediate is then reacted with hydrazine hydrate to form the thiadiazole ring, which is subsequently reacted with chloroacetyl chloride to form the final product, N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide.

Scientific Research Applications

N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. The compound has been shown to restore the activity of the p53 pathway in cancer cells, which is frequently disrupted in cancer cells. This restoration of p53 activity leads to cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide has been shown to be effective against a variety of cancer types, including breast, prostate, and colon cancer.

properties

IUPAC Name

N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c14-9(8-6-12-13-16-8)11-7-10(15)4-2-1-3-5-10/h6,15H,1-5,7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWWKZUJZRHGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CN=NS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide

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